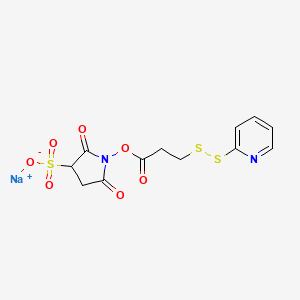
Sodium 2,5-dioxo-1-((3-(pyridin-2-yldisulfanyl)propanoyl)oxy)pyrrolidine-3-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 2,5-dioxo-1-((3-(pyridin-2-yldisulfanyl)propanoyl)oxy)pyrrolidine-3-sulfonate is a complex organic compound with the molecular formula C₁₂H₁₁N₂NaO₇S₃ and a molecular weight of 414.41 g/mol . This compound is primarily used in research and has various applications in chemistry and biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2,5-dioxo-1-((3-(pyridin-2-yldisulfanyl)propanoyl)oxy)pyrrolidine-3-sulfonate involves multiple steps. One common method includes the reaction of 2,5-dioxopyrrolidine-3-sulfonic acid with 3-(pyridin-2-yldisulfanyl)propanoic acid under specific conditions to form the desired compound . The reaction typically requires an inert atmosphere and low temperatures, often stored under -20°C to maintain stability .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, likely due to its primary use in research settings. the synthesis would generally follow similar steps as the laboratory methods but scaled up with appropriate safety and efficiency measures.
Análisis De Reacciones Químicas
Types of Reactions
Sodium 2,5-dioxo-1-((3-(pyridin-2-yldisulfanyl)propanoyl)oxy)pyrrolidine-3-sulfonate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can break the disulfide bond, leading to the formation of thiol groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and various nucleophiles for substitution reactions. The reactions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, thiol-containing compounds, and substituted pyrrolidine derivatives .
Aplicaciones Científicas De Investigación
Sodium 2,5-dioxo-1-((3-(pyridin-2-yldisulfanyl)propanoyl)oxy)pyrrolidine-3-sulfonate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of disulfide bond formation and reduction in proteins.
Medicine: Investigated for its potential in drug delivery systems and as a precursor for biologically active compounds.
Industry: Utilized in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of Sodium 2,5-dioxo-1-((3-(pyridin-2-yldisulfanyl)propanoyl)oxy)pyrrolidine-3-sulfonate involves its ability to form and break disulfide bonds. This property makes it useful in studying redox reactions in biological systems. The compound can interact with thiol groups in proteins, leading to the formation of disulfide bonds, which are crucial for protein folding and stability .
Comparación Con Compuestos Similares
Similar Compounds
N-Succinimidyl 3-(2-pyridyldithio)propionate: Similar in structure and used for similar applications in protein chemistry.
Sulfo-N-succinimidyl 6-[3-(2-pyridyldithio)propanoyl]oxy]pyrrolidine-3-sulfonate: Another compound with comparable properties and uses.
Uniqueness
Sodium 2,5-dioxo-1-((3-(pyridin-2-yldisulfanyl)propanoyl)oxy)pyrrolidine-3-sulfonate is unique due to its specific combination of functional groups, which allows for versatile applications in both chemical synthesis and biological research. Its ability to form stable disulfide bonds makes it particularly valuable in studies involving protein chemistry and redox biology .
Propiedades
Fórmula molecular |
C12H11N2NaO7S3 |
|---|---|
Peso molecular |
414.4 g/mol |
Nombre IUPAC |
sodium;2,5-dioxo-1-[3-(pyridin-2-yldisulfanyl)propanoyloxy]pyrrolidine-3-sulfonate |
InChI |
InChI=1S/C12H12N2O7S3.Na/c15-10-7-8(24(18,19)20)12(17)14(10)21-11(16)4-6-22-23-9-3-1-2-5-13-9;/h1-3,5,8H,4,6-7H2,(H,18,19,20);/q;+1/p-1 |
Clave InChI |
IGUCKQRSISNDCP-UHFFFAOYSA-M |
SMILES canónico |
C1C(C(=O)N(C1=O)OC(=O)CCSSC2=CC=CC=N2)S(=O)(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


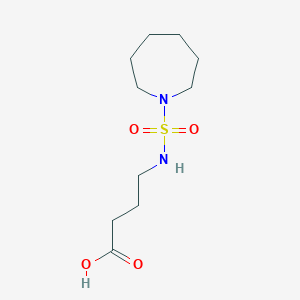
![(1R,5R,6R)-7-(tert-Butyl)-5-(pentan-3-yloxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid (Oseltamivir Impurity pound(c)](/img/structure/B14888994.png)
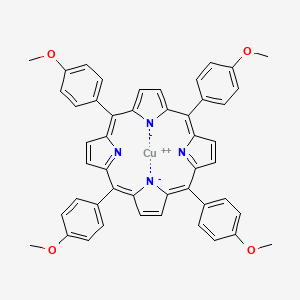
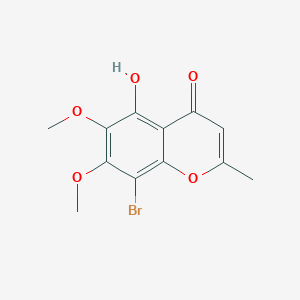
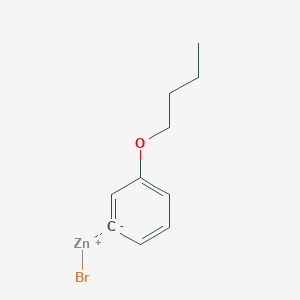
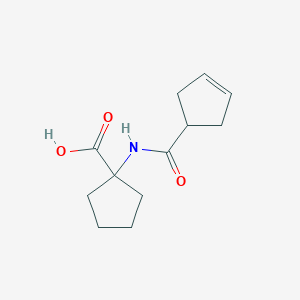
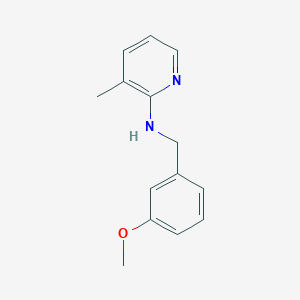
![(3aS,6aS)-3a-(Trifluoromethyl)octahydrocyclopenta[c]pyrrole hydrochloride](/img/structure/B14889029.png)
![(2E)-4-oxo-4-{[1-(phenylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]amino}but-2-enoic acid](/img/structure/B14889035.png)
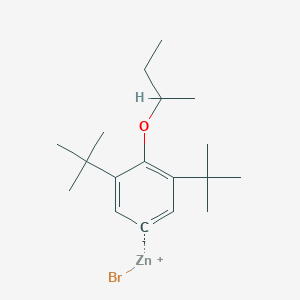
![hexahydro-1H-cyclopenta[c]furan-5-ol](/img/structure/B14889053.png)
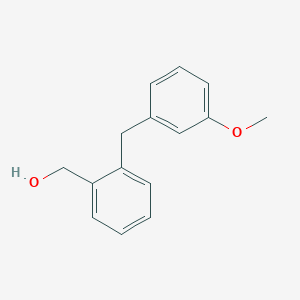

![N-methoxy-N-methyl-2-(5,8-dioxaspiro[3.4]octan-2-yl)acetamide](/img/structure/B14889063.png)
